4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv.
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Overview
Description
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. is a chemical compound with the molecular formula C10H18O. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. typically involves the reaction of 4-Hexen-1-ol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: This compound has a similar structure but differs in the position of the double bond.
Lavandulol: Another similar compound with a different functional group arrangement.
Uniqueness
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. is unique due to its specific structural features and reactivity, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
61792-55-0 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylidenehexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h9H,6-8H2,1-5H3 |
InChI Key |
BKMLPORNNFVXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=C(C)C)COC(=O)C |
Origin of Product |
United States |
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